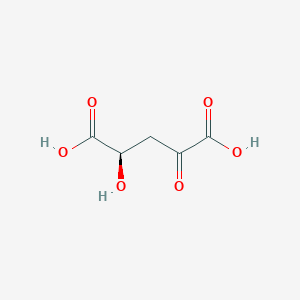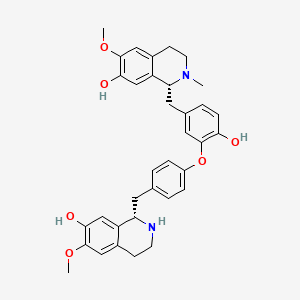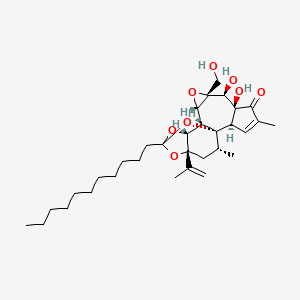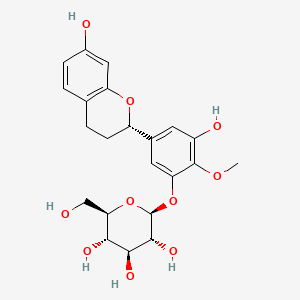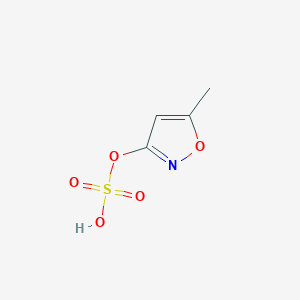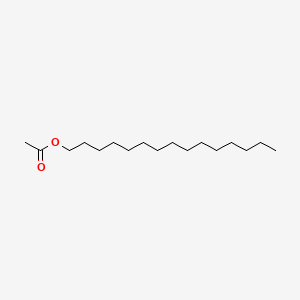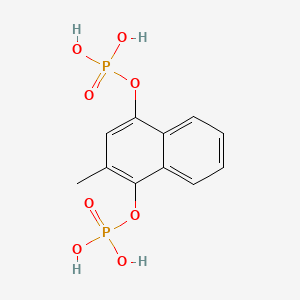
3-Pyridinecarboxylic acid (3-acetyl-4-oxido-2-quinoxalin-4-iumyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyridinecarboxylic acid (3-acetyl-4-oxido-2-quinoxalin-4-iumyl)methyl ester is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Properties
- Three-component Reactions : In a study by Lisovenko et al. (2016), a three-component synthesis involving compounds related to 3-pyridinecarboxylic acid esters demonstrated the formation of various carboxylic acids, highlighting the compound's utility in complex organic synthesis processes (Lisovenko, Dryahlov, & Dmitriev, 2016).
- Preparation Methods : Liu Xiao (2003) reviewed methods for preparing pyridinecarboxylic acids, emphasizing their role as intermediates in synthesizing industrial materials and pharmaceuticals. This underlines the broad application of these compounds in various fields (Liu Xiao, 2003).
Catalysis and Chemical Reactions
- Catalysis in Dehydrative Allylation : Tanaka et al. (2009) discovered that 2-quinolinecarboxylic acid efficiently promotes both the dehydrative allylation of alcohols and the deallylation of allyl ethers and esters. This indicates its potential as a catalyst in organic reactions (Tanaka, Saburi, Hirakawa, Seki, & Kitamura, 2009).
Pharmacological Relevance
- Pharmacologically Relevant Compounds : Watermeyer et al. (2009) reported on the synthesis and crystal structures of pharmacologically relevant compounds containing derivatives of quinolinecarboxylic acid. This suggests potential applications in drug development and pharmaceutical research (Watermeyer, Chibale, & Caira, 2009).
Sensor Development
- pH-Activatable Sensors : Paziresh et al. (2022) explored cyclometalated Ir(III) complexes comprising chelating thiolate ligands, including derivatives of pyridinecarboxylic acid, for potential use as pH-activatable sensors (Paziresh, Aghakhanpour, Shahsavari, Dolatyari, Ara, & Nabavizadeh, 2022).
Antimicrobial Activity
- Antimicrobial Activity : Porwal, Jayashree, & Attimarad (2009) synthesized new pyridinium and quinolinium bromides, showing the antimicrobial activity of some of these compounds, demonstrating the potential for medical and antibacterial applications (Porwal, Jayashree, & Attimarad, 2009).
properties
Product Name |
3-Pyridinecarboxylic acid (3-acetyl-4-oxido-2-quinoxalin-4-iumyl)methyl ester |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H13N3O4/c1-11(21)16-14(10-24-17(22)12-5-4-8-18-9-12)19-13-6-2-3-7-15(13)20(16)23/h2-9H,10H2,1H3 |
InChI Key |
KCRWYDLSCHKTSX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-] |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



